Tert-butyl 2-(chloromethyl)benzoate
Overview
Description
Tert-butyl 2-(chloromethyl)benzoate: is an organic compound characterized by the presence of a tert-butyl group and a chloromethyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reactions involving the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chloromethyl group to a methylene group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and reaction conditions such as refluxing in an aprotic solvent are typical.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Methyl derivatives of the parent compound.
Substitution Products: Alcohols, ethers, and other functionalized derivatives.
Mechanism of Action
Target of Action
Tert-butyl 2-(chloromethyl)benzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in the compound’s reactivity .
Mode of Action
The interaction of this compound with its targets involves nucleophilic substitution and free radical reactions . In these reactions, the compound can lose a hydrogen atom at the benzylic position, which can be resonance stabilized . This process results in the formation of a new bond and the release of a chloride ion .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds and the alteration of existing molecular structures .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound and the formation of new bonds. This can lead to the synthesis of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species, the pH of the environment, and the temperature can all affect the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(chloromethyl)benzoate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of anticancer agents . This compound interacts with various enzymes and proteins, facilitating the formation of more complex molecules. For instance, it can undergo nucleophilic substitution reactions with enzymes that possess nucleophilic active sites, leading to the formation of covalent bonds with these enzymes. This interaction is crucial for the synthesis of compounds that can inhibit the activity of specific enzymes involved in cancer cell proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can inhibit the activity of enzymes involved in DNA replication, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can alter the expression of genes associated with cell cycle regulation, further contributing to its anticancer effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This covalent modification can lead to the inactivation of enzymes that are crucial for cancer cell survival. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of genes involved in cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cancer cell proliferation, although the extent of this effect may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, this compound can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux by inhibiting enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism.
Scientific Research Applications
Chemistry: Tert-butyl 2-(chloromethyl)benzoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs. Industry: The compound finds applications in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-butyl 2-(chloromethyl)benzene
Tert-butyl 2-(chloromethyl)benzamide
Tert-butyl 2-(chloromethyl)benzoic acid
Uniqueness: Tert-butyl 2-(chloromethyl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its similar compounds. Its tert-butyl group provides steric hindrance, influencing its reactivity in various chemical reactions.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound in various applications.
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Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSCJKVLGWWQAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640489 | |
Record name | tert-Butyl 2-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-44-8 | |
Record name | tert-Butyl 2-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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